molecular formula C11H7BrFNO3 B12291702 Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B12291702
M. Wt: 300.08 g/mol
InChI Key: DGWAVIHRBBIVFM-UHFFFAOYSA-N
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Description

Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate: is a synthetic organic compound that belongs to the indole family It is characterized by the presence of bromine and fluorine atoms on the indole ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:

    Bromination and Fluorination: The indole ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Esterification: The brominated and fluorinated indole is then subjected to esterification with methyl oxalyl chloride to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products:

    Substitution: Formation of new indole derivatives with different substituents.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid.

Scientific Research Applications

Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The presence of bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid: Similar structure but lacks the methyl ester group.

    3-(4-Bromo-7-fluoro-3-indolyl)-1-propanamine: Another indole derivative with different functional groups.

    4-Bromo-7-fluoro-1H-indole-3-acetic acid: A closely related compound with similar substituents.

Uniqueness: Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of both bromine and fluorine atoms on the indole ring, as well as the methyl ester group

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H7BrFNO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3

InChI Key

DGWAVIHRBBIVFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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